molecular formula C6H10NNa3O14S3 B13829128 trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate

trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate

Cat. No.: B13829128
M. Wt: 485.3 g/mol
InChI Key: YDZLNSBAGJMSMW-FRWAFGSFSA-K
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Description

D-Glucosamine-3,4,6-tri-O-sulphate sodium salt: is a chemically modified form of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of three sulfate groups attached to the 3, 4, and 6 positions of the glucosamine molecule. It is commonly used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt typically involves the sulfation of D-glucosamine. The process includes the following steps:

Industrial Production Methods

Industrial production of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

D-Glucosamine-3,4,6-tri-O-sulphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Glucosamine-3,4,6-tri-O-sulphate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.

    Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.

    Industry: Used in the production of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt involves its incorporation into glycosaminoglycans, which are essential components of cartilage and other connective tissues. It is believed to provide the necessary building blocks for the synthesis of these molecules, thereby supporting joint health and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucosamine-3,4,6-tri-O-sulphate sodium salt is unique due to its three sulfate groups, which enhance its solubility and bioavailability compared to other glucosamine derivatives. This makes it particularly effective in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C6H10NNa3O14S3

Molecular Weight

485.3 g/mol

IUPAC Name

trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C6H13NO14S3.3Na/c7-3-5(21-24(15,16)17)4(20-23(12,13)14)2(19-6(3)8)1-18-22(9,10)11;;;/h2-6,8H,1,7H2,(H,9,10,11)(H,12,13,14)(H,15,16,17);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1

InChI Key

YDZLNSBAGJMSMW-FRWAFGSFSA-K

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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